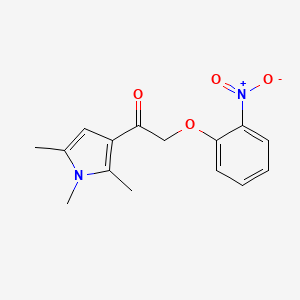![molecular formula C20H20N4O3 B7534200 N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide](/img/structure/B7534200.png)
N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide, commonly known as MPAA, is a novel compound that has gained significant attention in the field of medicinal chemistry. MPAA is a synthetic molecule that has been shown to possess potent anti-inflammatory and analgesic properties.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide involves the reaction of 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline with 2-phenylacetyl chloride to form N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-phenylacetamide, which is then reacted with 3-bromo-N-(propan-2-yl)propanamide to form the final product.
Starting Materials
3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline, 2-phenylacetyl chloride, 3-bromo-N-(propan-2-yl)propanamide
Reaction
Step 1: 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline is reacted with 2-phenylacetyl chloride in the presence of a base such as triethylamine to form N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-phenylacetamide., Step 2: N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-phenylacetamide is then reacted with 3-bromo-N-(propan-2-yl)propanamide in the presence of a base such as potassium carbonate to form the final product N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide.
Mecanismo De Acción
The exact mechanism of action of MPAA is not fully understood. However, it is believed that MPAA exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. MPAA has also been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Efectos Bioquímicos Y Fisiológicos
MPAA has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. MPAA is rapidly absorbed and distributed throughout the body, with high concentrations found in the liver and kidneys. MPAA has been shown to be metabolized primarily by the liver, with the metabolites excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPAA has several advantages for use in lab experiments. It is a synthetic molecule that can be easily synthesized and purified to a high degree of purity. MPAA is also stable under a wide range of conditions, making it suitable for use in a variety of assays. However, MPAA has some limitations, including its relatively high cost and the need for strict control of reaction conditions during synthesis.
Direcciones Futuras
There are several future directions for the research and development of MPAA. One potential application is in the treatment of chronic pain, where MPAA could be used as an adjunct therapy to reduce the need for opioids. Another potential application is in the treatment of inflammatory diseases, where MPAA could be used in combination with existing therapies to enhance their efficacy. Further research is also needed to fully understand the mechanism of action of MPAA and to identify potential off-target effects.
Aplicaciones Científicas De Investigación
MPAA has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. MPAA has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of these diseases. In addition, MPAA has been shown to have a synergistic effect with nonsteroidal anti-inflammatory drugs (NSAIDs) in reducing inflammation and pain.
Propiedades
IUPAC Name |
N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-14-22-20(24-27-14)16-8-5-9-17(13-16)23-18(25)10-11-21-19(26)12-15-6-3-2-4-7-15/h2-9,13H,10-12H2,1H3,(H,21,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXFJZMJTXSNKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)NC(=O)CCNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopropyl-N-methyl-1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7534135.png)
![4-[2-[4-(4-Methoxybenzoyl)piperidin-1-yl]-2-oxoethoxy]benzamide](/img/structure/B7534150.png)
![2-methyl-N-[1-[2-(2-propan-2-ylpyrrolidin-1-yl)acetyl]piperidin-4-yl]benzamide](/img/structure/B7534155.png)
![N-butyl-N-methyl-1-(3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonyl)piperidine-4-carboxamide](/img/structure/B7534162.png)
![8-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7534169.png)
![2-[[2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]amino]-N-(1-phenylethyl)benzamide](/img/structure/B7534172.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7534190.png)
![2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide](/img/structure/B7534192.png)

![6-Methyl-1-[1-(4-methylbenzoyl)piperidine-3-carbonyl]piperidine-3-carboxamide](/img/structure/B7534206.png)
![4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B7534207.png)
![1-(2-methoxyethyl)-5-oxo-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrrolidine-3-carboxamide](/img/structure/B7534208.png)